(R)-叔丁基(2-氨基-2-苯乙基)氨基甲酸酯

概述

描述

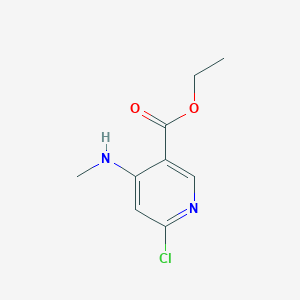

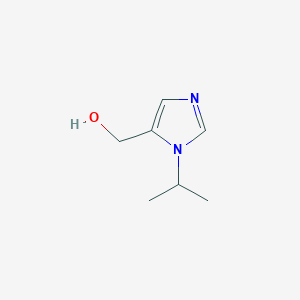

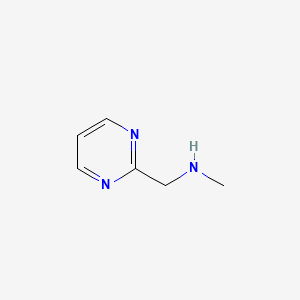

(R)-Tert-butyl (2-amino-2-phenylethyl)carbamate is a chiral compound that serves as an intermediate in the synthesis of various biologically active molecules. Its enantiomers are valuable in the field of medicinal chemistry for the creation of enantiomerically pure drugs.

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds has been explored in several studies. For instance, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate was achieved using Candida antarctica lipase B (CAL-B), resulting in high enantioselectivity and providing a pathway to (R)- and (S)-1-(2-aminophenyl)ethanols . Another study reported the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine through a multi-step process that included esterification, protection, reduction, and Corey-Fuchs reaction, yielding an overall 41% yield . These methods demonstrate the versatility and complexity of synthesizing chiral tert-butyl carbamate derivatives.

Molecular Structure Analysis

Vibrational frequency analysis and theoretical studies using DFT and M06-2X methods have been conducted on tert-butyl N-(thiophen-2yl)carbamate to determine the optimized geometric parameters and vibrational frequencies. These studies provide insight into the molecular structure and stability of tert-butyl carbamate derivatives .

Chemical Reactions Analysis

Tert-butyl carbamate compounds participate in various chemical reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and shown to behave as N-(Boc)-protected nitrones in reactions with organometallics, yielding N-(Boc)hydroxylamines . Additionally, O-tert-butyl-N-(chloromethyl)-N-methyl carbamate has been used as a source of the MeNHCH2− synthon in reactions with various electrophiles, demonstrating the compound's utility in synthetic organic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The studies on vibrational frequencies and molecular orbital energies contribute to understanding these properties, which are crucial for the compound's reactivity and potential applications in drug synthesis .

科学研究应用

合成和化学转化

高效合成方法:该化合物已高效合成,强调了产率、成本效益和简单性的提高。一个例子是通过使用亚硫酰氯介导的Boc参与邻近基团反应进行手性反转来合成 (Li et al., 2015).

酶促动力学拆分:已使用脂酶催化的酯交换等酶促工艺将该化合物拆分为其旋光纯对映异构体,突出了其在不对称合成中的潜力 (Piovan et al., 2011).

生物活性化合物中的中间体:它作为奥美替尼 (AZD9291) 等生物活性化合物合成中的重要中间体,突出了其在药物研究中的重要性 (Zhao et al., 2017).

不对称曼尼希反应中的应用:用于不对称曼尼希反应以创建手性氨基羰基化合物,证明了其在生成立体化学复杂分子的效用 (Yang et al., 2009).

糖基化转氨基作用中的作用:已用于糖基化转氨基作用以创建新型糖缀合物,表明其在糖化学和糖肽结构模块开发中的应用 (Henry & Lineswala, 2007).

化学性质和反应性

金属化和烷基化研究:该化合物的衍生物已对其在金属化和随后的亲电试剂反应中的反应性进行了研究,展示了其在有机合成中的多功能性 (Sieburth et al., 1996).

有机反应中的催化应用:用于铑催化的对映选择性加成和其他催化过程,说明了其在促进立体选择性有机转化中的作用 (Storgaard & Ellman, 2009).

氨基保护基团的转化:在氨基保护基团的化学选择性转化中发挥作用,强调了其在有机化学中修饰氨基化合物中的重要性 (Sakaitani & Ohfune, 1990).

大气 CO2 固定:证明了在环化大气 CO2 固定中的应用,展示了其在环境化学和可持续合成过程中的潜力 (Takeda et al., 2012).

作用机制

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

tert-butyl N-[(2R)-2-amino-2-phenylethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-11(14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUUDOMFHPDBIR-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801198258 | |

| Record name | 1,1-Dimethylethyl N-[(2R)-2-amino-2-phenylethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801198258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

188875-37-8 | |

| Record name | 1,1-Dimethylethyl N-[(2R)-2-amino-2-phenylethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188875-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(2R)-2-amino-2-phenylethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801198258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320974.png)

![N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B1320983.png)

![5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione](/img/structure/B1321008.png)